1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine
Description
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPYRXJNKLVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine typically involves the reaction of 1-ethyl-2-pyrrolidinemethanol with thiophen-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it has a molecular weight of 220.37 g/mol. Its structure includes a pyrrolidine ring and a thiophene moiety, which contribute to its biological activity.
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. For instance, a study demonstrated that related compounds improved depressive behaviors in animal models by enhancing serotonin levels in the brain .
1.2 Anticancer Properties
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A case study involving structurally similar compounds reported significant cytotoxic effects against human breast cancer cells, highlighting the potential for further exploration in cancer therapeutics .
Neuropharmacology
2.1 G Protein-Coupled Receptor Modulation
G protein-coupled receptors (GPCRs) are critical targets in drug development. Compounds similar to 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine have been explored as allosteric modulators of GPCRs, which could lead to novel treatments for central nervous system disorders. Research has shown that these compounds can enhance or inhibit receptor activity, providing a pathway for developing drugs with fewer side effects compared to traditional agonists or antagonists .
Antimicrobial Activity
3.1 Bacterial Inhibition
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 128 µg/mL, indicating strong antibacterial potential.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions, often starting from commercially available precursors. The ability to modify the thiophene and pyrrolidine components allows for the creation of various derivatives, each potentially exhibiting unique biological activities.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
N-(Thiophen-2-ylmethyl)methanamine Derivatives
A series of compounds with the N-(thiophen-2-ylmethyl)methanamine core but differing in substituents on the amine group have been synthesized and characterized (Table 1):
Key Observations :
- The ethylpyrrolidine substituent in the target compound introduces steric bulk and basicity, which may enhance target engagement but reduce solubility compared to smaller groups like pyridine (WLS) or cyclopentane .
- Imidazole-containing derivatives (L1, L2) exhibit fluorescence properties, suggesting applications in bioimaging, whereas the target compound lacks such reported functionality .
Quinazoline-Based Analogs
In a study on Clk4 inhibitors, substitutions at the 4-position of the quinazoline core with thiophen-2-ylmethanamine yielded potent compounds (e.g., IC₅₀ = 63 nM for compound 4) .
Role of the Thiophene Moiety
The thiophen-2-ylmethyl group is a common feature in ligands targeting sulfur-rich binding pockets (e.g., in kinases or GPCRs). Compared to analogs with benzyl or furylmethyl groups, thiophene derivatives often exhibit:
- Enhanced π-π stacking interactions due to the electron-rich aromatic ring.
- Improved metabolic stability over furan-containing compounds .
Biological Activity
1-(1-Ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine, also known by its CAS number 726163-51-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N2S, with a molecular weight of approximately 220.34 g/mol. The compound consists of a pyrrolidine ring and a thiophene moiety, which contribute to its biological properties. The presence of these heterocycles is significant as they often enhance the interaction of the molecule with biological targets.
Pharmacological Activities
Research indicates that compounds containing pyrrole and thiophene moieties exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of bacterial strains. For instance, derivatives with thiophene rings have shown promising antibacterial activity against E. coli and Staphylococcus aureus .
- Antioxidant Properties : Compounds with similar structures have been reported to possess significant antioxidant capabilities, which are beneficial in reducing oxidative stress in biological systems .
- Neuroprotective Effects : Some pyrrolidine derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : Preliminary studies suggest that this compound may bind to G-protein-coupled receptors (GPCRs), which are critical targets in drug development .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling. For example, related compounds have shown inhibition of topoisomerases, which are essential for DNA replication .
- Antioxidant Mechanism : The antioxidant activity is likely due to the ability of the thiophene ring to scavenge free radicals and prevent cellular damage .
Case Study 1: Antimicrobial Activity
A study evaluated various derivatives of thiophene-containing compounds for their antibacterial efficacy against E. coli and Staphylococcus aureus. The results indicated that certain modifications enhanced activity significantly, suggesting a structure-activity relationship that could inform future development .
Case Study 2: Neuroprotective Potential
In a neuroprotection study, a related pyrrolidine derivative was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that the compound reduced cell death significantly at specific concentrations, indicating potential therapeutic applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Thiophen-2-yl)ethanamine | Contains a thiophene ring | Neuroprotective effects |
| 2-(Pyrrolidin-1-yl)ethanamine | Pyrrolidine instead of pyrrole | Strong antimicrobial activity |
| 3-(Pyridine)-N,N-dimethylpropanamine | Contains a pyridine ring | Use in antidepressants |
The uniqueness of this compound lies in its dual heterocyclic structure that combines both pyrrole and thiophene functionalities, potentially leading to synergistic biological effects not observed in other similar compounds .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regiochemistry. Key signals: δ 2.5–3.5 ppm (pyrrolidine CH₂), δ 6.8–7.2 ppm (thiophene aromatic protons) .
- FTIR : Stretching at 2850 cm⁻¹ (C-N), 1600 cm⁻¹ (thiophene C=C) .
- HPLC : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm for purity ≥98% .
How can reaction yields be improved during the alkylation of 1-ethylpyrrolidin-2-ylmethanamine with 2-(chloromethyl)thiophene?
Advanced Research Focus
Low yields (<50%) often result from:
- Competing elimination : Mitigate by using milder bases (e.g., NaHCO₃ instead of NaOH) and anhydrous conditions .
- Steric hindrance : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility .
- Temperature control : Slow addition of reagents at 0°C followed by gradual warming reduces side reactions.
What strategies are recommended for studying the compound’s metabolic stability in preclinical models?
Q. Advanced Research Focus
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to assess cytochrome P450-mediated oxidation .
- Isotopic labeling : Synthesize a deuterated analog (e.g., deuterium at the ethyl group) to track metabolic pathways .
- Stability testing : Store the compound at -20°C under argon to prevent degradation; avoid aqueous solutions at pH >7 .
How can researchers differentiate the pharmacological effects of this compound from structurally similar thiophene derivatives?
Q. Advanced Research Focus
- Molecular docking : Compare binding affinities to target receptors (e.g., serotonin receptors) using AutoDock Vina. Focus on the ethylpyrrolidine moiety’s role in steric interactions .
- SAR studies : Synthesize analogs with modified thiophene substituents (e.g., 3-methylthiophene) and evaluate activity shifts .
- Functional assays : Measure intracellular calcium flux or cAMP levels to assess pathway-specific activation .
What are the critical safety considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
